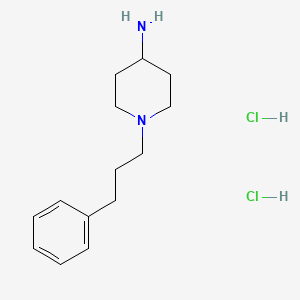
1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can be related to the compound . Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many pharmaceutical compounds due to its nitrogen's basicity and the ring's conformational flexibility .
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through multiple methods. For instance, 1,3-dicarbonyl compounds can be converted to functionalized piperidines using bromodimethylsulfonium bromide-catalyzed multicomponent reactions . Another approach involves the Claisen rearrangement of serine-derived esters to yield optically pure piperidines . Additionally, Michael addition of secondary amines to α,β-unsaturated carbonyl compounds has been used to synthesize novel piperidine derivatives . These methods highlight the versatility in synthesizing piperidine-based compounds, which could be applied to the synthesis of "1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride".
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often studied using X-ray crystallography and spectroscopic methods such as NMR . For example, the crystal structure of a piperidine derivative was analyzed, revealing intermolecular interactions and conformational details . These techniques are essential for understanding the three-dimensional arrangement of atoms within the molecule, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The reactivity of these compounds can be influenced by substituents on the piperidine ring, as seen in the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, where the presence of chlorine atoms affects the rotation of phenyl groups . The kinetics of reactions involving piperidine derivatives, such as the aminolysis of thionocarbonates, have been studied, providing insights into the mechanisms and rate-determining steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are crucial for their application in medicinal chemistry. These properties include thermal stability, phase transitions, and polymorphism, which can be investigated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The electronic structure and reactivity can be explored through quantum chemical studies and natural bond orbital analysis, as demonstrated for novel piperidine derivatives . Understanding these properties is essential for the design and development of new pharmaceutical agents.
Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Research
- Field : Pharmaceutical Research
- Summary of Application : Piperidines, including 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : In one study, immobilised whole-cell biocatalysts with ®-transaminase activity were used for the synthesis of novel disubstituted 1-phenylpropan-2-amines . After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes : The study demonstrated that transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Application in Proteomics Research
- Field : Proteomics Research
- Summary of Application : 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application in proteomics research are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application in Synthesis of Piperidine Derivatives
- Field : Organic Chemistry
- Summary of Application : Piperidines, including 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride, are important synthetic fragments for designing drugs . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Methods of Application : The review covers specific methods of piperidine synthesis, functionalization, and their pharmacological application .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Application in Drug Discovery
- Field : Drug Discovery
- Summary of Application : Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
- Methods of Application : The specific methods of application in drug discovery are not detailed in the source .
- Results or Outcomes : Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary of Application : Piperidines, including 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride, are important synthetic fragments for designing drugs . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Methods of Application : The review covers specific methods of piperidine synthesis, functionalization, and their pharmacological application .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13;;/h1-3,5-6,14H,4,7-12,15H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSPNIOWIBJMIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCCC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621320 |
Source


|
| Record name | 1-(3-Phenylpropyl)piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride | |
CAS RN |
198896-19-4 |
Source


|
| Record name | 1-(3-Phenylpropyl)piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


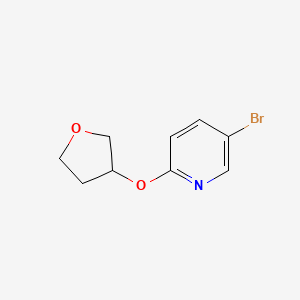

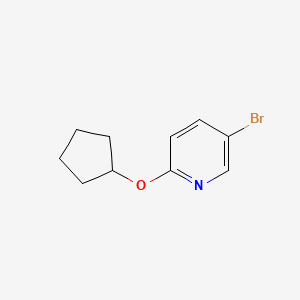






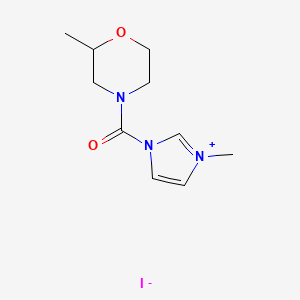

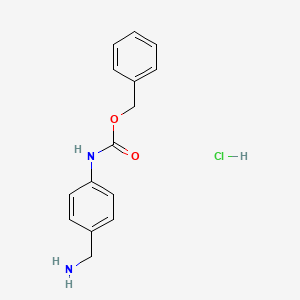
![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)